Product packaging for Thielavin A(Cat. No.:CAS No. 71950-66-8)

Thielavin A

Cat. No.: B108389
CAS No.: 71950-66-8
M. Wt: 538.5 g/mol
InChI Key: MGGMNKJGDSNTKZ-UHFFFAOYSA-N
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Description

Thielavin A is a heterotrimeric fungal depside naturally produced by fungi such as Thielavia terricola and Coniochaeta sp. . As a secondary metabolite, it consists of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units, an architecture synthesized by a unique polyketide synthase (PKS) with an unusual domain organization . This compound is of significant interest in pharmacological and biochemical research due to its diverse biological activities. A primary area of investigation for this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an immunoregulatory enzyme that catalyzes the initial step in the kynurenine pathway of tryptophan degradation, and its overexpression is associated with immunosuppression in cancer and the pathogenesis of various neurological disorders . By inhibiting IDO, this compound provides a valuable research tool for studying cancer immunology, neurodegenerative diseases, and immunotolerance. Earlier research established that this compound and its derivatives are potent inhibitors of prostaglandin biosynthesis, specifically targeting the conversion of arachidonic acid to prostaglandin H2 . This mechanism highlights its historical use in studying inflammatory pathways. The compound has also shown inhibitory activity against other targets, including glucose-6-phosphatase . This compound is supplied as a solid. It is intended for use in cell-based assays, enzymatic studies, and other experimental models to advance the study of immunometabolism, inflammation, and natural product biosynthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O10 B108389 Thielavin A CAS No. 71950-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMNKJGDSNTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222236
Record name Thielavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71950-66-8
Record name Thielavin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thielavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thielavin A: Structure Elucidation and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A is a polyphenolic fungal secondary metabolite belonging to the depside class of natural products.[1][2][3] First isolated from Thielavia terricola, it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[4][5] Thielavins, as a group, are characterized by a core structure composed of two or more monocyclic aromatic units linked by ester bonds.[2] This guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound, with a focus on the experimental methodologies and data that are crucial for research and development.

Chemical Properties and Structure Elucidation

The determination of this compound's structure has been a complex undertaking, primarily due to the molecule's low hydrogen-to-carbon ratio and the abundance of fully-substituted carbon atoms, which complicates traditional NMR analysis.[2] However, a combination of advanced spectroscopic techniques has enabled its definitive structural assignment.

The molecular formula for this compound has been established as C₂₉H₃₀O₁₀.[1][4][6]

Spectroscopic Data

The structural elucidation of this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] While specific chemical shift and coupling constant data can vary slightly based on the solvent used (e.g., CDCl₃, pyridine-d₅), the key correlations remain consistent.[7] Advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) have been particularly instrumental in overcoming the challenges posed by its hydrogen-deficient nature.[2]

Table 1: General Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₉H₃₀O₁₀[1][4][6]
Molecular Weight538.5 g/mol [1][4][6]
AppearanceSolid[1]
ClassDepside, Polyphenol[2][3]
OriginFungal Metabolite[4]
Experimental Protocols

General Workflow for Structure Elucidation of this compound

G Workflow for this compound Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Fungal Fermentation Fungal Fermentation Solvent Extraction Solvent Extraction Fungal Fermentation->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography HRESIMS HRESIMS Chromatography->HRESIMS Molecular Formula 1D_NMR 1D NMR (¹H, ¹³C) Chromatography->1D_NMR Proton & Carbon Framework Structure_Proposal Structure_Proposal HRESIMS->Structure_Proposal 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Connectivity & Spatial Proximity 2D_NMR->Structure_Proposal Final_Structure Final_Structure Structure_Proposal->Final_Structure Comparison with Literature Data

Caption: A generalized workflow for the isolation and structure elucidation of this compound.

Detailed Methodologies:

  • Isolation and Purification:

    • Fungal Fermentation: Cultures of a this compound-producing fungal strain, such as Thielavia terricola, are grown on a suitable medium (e.g., rice or oatmeal-based) under controlled conditions of light and temperature to promote the biosynthesis of the target compound.[2]

    • Extraction: The fungal biomass and culture medium are extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of metabolites.

    • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography (using silica gel or Sephadex) followed by High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Spectroscopic Analysis:

    • Mass Spectrometry: HRESIMS is employed to determine the accurate mass of the isolated compound, which allows for the calculation of its molecular formula.[7]

    • NMR Spectroscopy:

      • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

      • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.

      • 2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity and spatial relationships of the atoms:

        • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the individual aromatic rings through the ester linkages.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the correct assignment of substituents on the aromatic rings.[2]

  • Data Interpretation and Structure Confirmation:

    • The data from all spectroscopic analyses are integrated to propose a chemical structure.

    • This proposed structure is then compared with previously reported data for this compound to confirm its identity.

Biological Activities and Chemical Properties

This compound exhibits a range of interesting biological activities, making it a potential candidate for drug development.

Table 2: Reported Biological Activities of this compound

ActivityTarget/AssayIC₅₀ Value (µM)Source(s)
Anti-inflammatoryInhibition of prostaglandin biosynthesis12[5]
Conversion of arachidonic acid to PGH₂-[4]
Thromboxane A₂ synthesis150[4][5]
CytotoxicityHuman breast cancer (MDA-MB-231)8-24 (for Thielavins I, V, Q, Z8)[2]
Human ovarian cancer (OVCAR3)8-24 (for Thielavins I, V, Q, Z8)[2]
Human melanoma (MDA-MB-435)8-24 (for Thielavins I, V, Q, Z8)[2]

Note: Cytotoxicity data is for a series of thielavins, including compounds structurally similar to this compound.

Mechanism of Action: Inhibition of Prostaglandin Biosynthesis

This compound has been shown to be a potent inhibitor of prostaglandin biosynthesis.[4][5] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. This compound specifically inhibits the conversion of arachidonic acid into prostaglandin H₂, a key step in the prostaglandin synthesis pathway.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process orchestrated by a multifunctional enzyme known as a polyketide synthase (PKS).

The Role of this compound Synthase (ThiA)

Recent research has identified the PKS responsible for this compound biosynthesis, named ThiA.[8] This enzyme exhibits an unusual domain organization, which is key to the programmed assembly of the heterotrimeric structure of this compound.[8] ThiA is composed of one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units.[8]

The ThiA enzyme possesses a unique domain architecture, including a C-methyltransferase (MT) domain located at the C-terminus, following the thioesterase (TE) domain.[8] The TE domain is responsible for catalyzing the two ester bond formations that link the three hydroxybenzoic acid units, as well as the final release of the this compound molecule.[8]

G Biosynthetic Pathway of this compound via ThiA PKS cluster_0 ThiA Domain Functions Acetyl_CoA Acetyl_CoA ThiA_PKS ThiA Polyketide Synthase Acetyl_CoA->ThiA_PKS Malonyl_CoA Malonyl_CoA Malonyl_CoA->ThiA_PKS Orsellinic_Acid_Units 3-methylorsellinic acid & 3,5-dimethylorsellinic acid ThiA_PKS->Orsellinic_Acid_Units Polyketide chain assembly & methylation Thielavin_A Thielavin_A Orsellinic_Acid_Units->Thielavin_A Two rounds of ester bond formation & chain release (TE domain) KS KS (Ketosynthase) AT AT (Acyltransferase) ACP ACP (Acyl Carrier Protein) MT MT (Methyltransferase) C-terminal TE TE (Thioesterase)

Caption: A simplified diagram of the biosynthetic pathway of this compound, highlighting the role of the ThiA PKS.

Conclusion

This compound remains a molecule of significant interest for natural product chemists, medicinal chemists, and drug discovery professionals. Its complex structure, challenging elucidation, and promising biological activities underscore the importance of continued research into this and other fungal metabolites. The detailed understanding of its biosynthesis opens up possibilities for synthetic biology approaches to produce novel analogs with potentially enhanced therapeutic properties. The data and protocols presented in this guide serve as a valuable resource for researchers working in this exciting field.

References

The Telomerase Inhibition Potential of Thielavin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Telomerase and Its Role in Cancer

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion. In most somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells, however, overcome this limitation by activating telomerase, a ribonucleoprotein enzyme that adds telomeric repeats to the chromosome ends, thereby enabling replicative immortality.[1] The catalytic subunit of human telomerase, hTERT, is the rate-limiting component of the enzyme and its expression is tightly regulated in normal tissues but upregulated in approximately 90% of cancers.[1] This makes telomerase a highly attractive and selective target for cancer therapy. Inhibition of telomerase can lead to progressive telomere shortening in cancer cells, ultimately inducing cell cycle arrest and apoptosis.

Thielavin A and its Class of Compounds

Thielavins are a group of fungal depsides, which are molecules containing two or more monocyclic aromatic units linked by ester bonds. This compound is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][3] Compounds in this class have been shown to possess a variety of biological activities. While direct evidence for this compound's telomerase inhibition is sparse, a related compound, Thielavin B, has been shown to inhibit telomerase activity.[4]

Quantitative Data on Thielavin Activity

While a specific IC50 value for this compound against telomerase has not been reported, data from related compounds and its cytotoxic effects against cancer cell lines provide valuable insights into its potential.

CompoundAssay TypeTarget/Cell LineIC50 / Inhibitory ConcentrationReference
Thielavin B Telomerase Inhibition-32 µM[4]
CRM646-A Telomerase Inhibition-3.2 µM[4]
This compound Prostaglandin Biosynthesis InhibitionRam Seminal Vesicle Microsomes12 µM[5]
Thielavin I Cytotoxicity (Cell Viability)MDA-MB-231 (Breast Cancer)24.1 µM[6]
OVCAR3 (Ovarian Cancer)10.6 µM[6]
MDA-MB-435 (Melanoma)12.4 µM[6]
Thielavin V Cytotoxicity (Cell Viability)MDA-MB-231 (Breast Cancer)8.9 µM[6]
OVCAR3 (Ovarian Cancer)4.5 µM[6]
MDA-MB-435 (Melanoma)7.8 µM[6]

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.

Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer (RP). The amplified products are then visualized by gel electrophoresis.

Detailed Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 10^6 cells/100 µL.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Telomerase Extension Reaction:

    • Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell lysate (containing a standardized amount of protein).

    • To test an inhibitor like this compound, add the compound at various concentrations to the reaction mix. Include a no-inhibitor control and a heat-inactivated lysate control.

    • Incubate the reaction at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification:

    • Add a PCR mix containing Taq polymerase, the RP primer, and an internal PCR control to the extension products.

    • Perform PCR with the following typical cycling conditions:

      • Initial denaturation at 95°C for 2 minutes.

      • 30-35 cycles of:

        • Denaturation at 95°C for 30 seconds.

        • Annealing at 50-60°C for 30 seconds.

        • Extension at 72°C for 1 minute.

      • Final extension at 72°C for 5 minutes.

  • Detection and Analysis:

    • Analyze the PCR products on a polyacrylamide or high-resolution agarose gel.

    • Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).

    • Telomerase activity is indicated by a characteristic ladder of bands with 6 base-pair increments.

    • Quantify the band intensities to determine the relative telomerase activity and calculate the IC50 value for the inhibitor.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Detailed Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in PBS (5 mg/mL).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Telomerase Activation and Inhibition Pathway

The following diagram illustrates the general pathway of telomerase activation and where an inhibitor like this compound might exert its effect.

Telomerase_Pathway cluster_0 Upstream Regulation cluster_1 Signaling Cascades cluster_2 hTERT Gene Expression cluster_3 Telomerase Complex cluster_4 Telomere Maintenance Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Hormones Hormones MAPK MAPK Pathway Hormones->MAPK Transcription_Factors c-Myc, Sp1, etc. PI3K_Akt->Transcription_Factors MAPK->Transcription_Factors hTERT_Gene hTERT Gene Transcription_Factors->hTERT_Gene Activation hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription hTERT_Protein hTERT Protein hTERT_mRNA->hTERT_Protein Translation hTR hTR (RNA component) Telomerase_Complex Active Telomerase Complex Telomere_Elongation Telomere Elongation Telomerase_Complex->Telomere_Elongation Catalysis Telomere Telomere Telomere_Elongation->Telomere Thielavin_A This compound (Potential Inhibitor) Thielavin_A->Telomerase_Complex Inhibition? hTERT_ProteinhTR hTERT_ProteinhTR hTERT_ProteinhTR->Telomerase_Complex Assembly

Caption: A potential mechanism of telomerase inhibition by this compound.

Experimental Workflow for Assessing Telomerase Inhibitors

The following diagram outlines a typical workflow for screening and characterizing potential telomerase inhibitors like this compound.

Experimental_Workflow Compound_Library Compound Library (including this compound) TRAP_Assay TRAP Assay (Telomerase Activity) Compound_Library->TRAP_Assay Hit_Identification Hit Identification (IC50 Determination) TRAP_Assay->Hit_Identification Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (MTT, etc.) Hit_Identification->Cell_Viability_Assay Lead_Candidate Lead Candidate Selection Cell_Viability_Assay->Lead_Candidate Mechanism_Studies Mechanism of Action Studies (e.g., hTERT expression) Lead_Candidate->Mechanism_Studies In_Vivo_Studies In Vivo Animal Studies Mechanism_Studies->In_Vivo_Studies

Caption: A standard workflow for the evaluation of telomerase inhibitors.

Conclusion and Future Directions

The available evidence, primarily from the inhibitory activity of the related compound Thielavin B and the cytotoxic effects of other thielavins against various cancer cell lines, suggests that this compound holds promise as a potential telomerase inhibitor and anti-cancer agent. However, to substantiate this potential, further rigorous investigation is imperative.

Future research should focus on:

  • Direct Telomerase Inhibition Assays: Performing TRAP assays with purified this compound to determine its direct inhibitory effect on telomerase activity and to calculate a definitive IC50 value.

  • Mechanism of Action Studies: Investigating the precise mechanism by which this compound may inhibit telomerase, including whether it affects hTERT expression at the transcriptional or translational level, or if it directly interferes with the catalytic activity of the enzyme.

  • In-depth Cellular Studies: Evaluating the long-term effects of this compound on telomere length, induction of senescence, and apoptosis in a panel of cancer cell lines.

  • In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

References

An In-Depth Technical Guide to the Natural Source and Isolation of Thielavin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin A, a heterotrimeric depside of fungal origin, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of prostaglandin biosynthesis. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing both submerged and solid-state fermentation methods for its production. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound from fungal cultures, presents quantitative data on its production, and illustrates the key steps in its biosynthetic pathway and isolation workflow through diagrammatic representations.

Natural Fungal Sources of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary documented producers of this compound are:

  • Thielavia terricola : This was the first reported fungal species from which this compound and its analogue, Thielavin B, were isolated.[1]

  • Chaetomium carinthiacum : This species is also a known producer of this compound and other related thielavins.[2]

  • Shiraia-like species : A fungal strain identified as a Shiraia-like species has been shown to produce this compound, among other thielavins, with production influenced by culture conditions.

  • Colletotrichum gloeosporioides : This endophytic fungus has also been identified as a source of thielavins, including derivatives of this compound.

Fermentation Methods for this compound Production

Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been utilized for the cultivation of this compound-producing fungi. The choice of fermentation technique can significantly impact the yield and profile of secondary metabolites.

Solid-State Fermentation (SSF)

SSF is a particularly effective method for inducing the production of certain fungal secondary metabolites. For this compound production, rice has been identified as a suitable solid substrate.

Submerged Fermentation (SmF)

SmF offers advantages in terms of scalability and process control. Various liquid media can be employed, with optimization of parameters such as pH, temperature, and aeration being crucial for maximizing this compound yield.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal species, strain, and fermentation conditions. While precise, directly comparable quantitative data across different studies is limited, the following table summarizes available information to provide an indication of production levels.

Fungal SpeciesFermentation TypeCulture ConditionsReported Yield of this compoundReference
Thielavia terricolaNot SpecifiedNot SpecifiedNot Quantified[1]
Chaetomium carinthiacumNot SpecifiedNot SpecifiedMajor metabolite, but not quantified[2]
Shiraia-like sp.Solid-State (Rice)12:12 h light:dark cyclesEnhanced biosynthesis (relative)
Colletotrichum gloeosporioidesSolid-State (Rice)21 days, static, darkNot Quantified

Experimental Protocols

Fungal Cultivation and Fermentation (Solid-State)

This protocol is adapted from the cultivation of Colletotrichum gloeosporioides on a rice medium.

  • Inoculum Preparation : Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.

  • Solid-State Fermentation :

    • Transfer 6 mycelial discs (0.5 cm diameter) to 500 mL Erlenmeyer flasks containing 90 g of rice and 90 mL of distilled water.

    • Incubate the flasks for 21 days under static conditions in the absence of light.

Extraction of this compound
  • Initial Extraction :

    • To each fermentation flask, add 150 mL of ethyl acetate.

    • Macerate the rice medium with a glass rod and subject the mixture to ultrasonication for 5 minutes.

    • Filter the mixture through a Buchner funnel under vacuum.

    • Repeat the extraction process three times for each flask.

  • Solvent Evaporation : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound
  • Fractionation (Vacuum Liquid Chromatography) :

    • Adsorb the crude extract onto silica gel.

    • Perform vacuum liquid chromatography (VLC) using a step gradient of hexane and ethyl acetate, followed by acetone and methanol, to yield several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Subject the this compound-containing fraction from the VLC to preparative HPLC.

    • Column : A C18 reversed-phase column is suitable for the separation of depsides.

    • Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection : Monitor the elution profile using a UV detector, typically at wavelengths between 254 nm and 280 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Evaporate the solvent from the collected fractions to obtain pure this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process primarily orchestrated by a multifunctional polyketide synthase (PKS) designated as ThiA.[2][3][4][5][6]

Key Enzymes and Their Roles
  • Polyketide Synthase (ThiA) : This non-reducing PKS is responsible for the synthesis of the monomeric units, 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA), from acetyl-CoA and malonyl-CoA. ThiA possesses an unusual domain architecture, including tandem acyl carrier protein (ACP) domains and a C-terminal thioesterase (TE) domain.[2][3][4][5][6] The TE domain catalyzes the two successive depside bond formations to assemble the trimeric structure of this compound.[2][3][4][5][6]

  • O-methyltransferase (ThiC) : Following the assembly of the tridepside backbone by ThiA, the methyltransferase ThiC is proposed to catalyze the O-methylation of the hydroxyl groups to yield other thielavin derivatives.

Visualizations

Biosynthetic Pathway of this compound

ThielavinA_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS_ThiA Polyketide Synthase (ThiA) AcetylCoA->PKS_ThiA Polyketide synthesis Monomers 3-methylorsellinic acid (3-MOA) & 3,5-dimethylorsellinic acid (DMOA) PKS_ThiA->Monomers Synthesis of monomeric units Tridepside Tridepside Assembly (TE Domain of ThiA) Monomers->Tridepside Depside bond formation ThielavinA This compound Tridepside->ThielavinA Release

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

ThielavinA_Isolation Start Fungal Culture (e.g., Solid-State Fermentation) Extraction Extraction with Ethyl Acetate Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract VLC Vacuum Liquid Chromatography (Fractionation) CrudeExtract->VLC Fractions This compound-rich Fraction VLC->Fractions HPLC Preparative HPLC Fractions->HPLC PureThielavinA Pure this compound HPLC->PureThielavinA

Caption: Experimental workflow for the isolation of this compound.

References

Unveiling Novel Thielavins from Chaetomium carinthiacum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the exploration of Chaetomium carinthiacum as a promising source of novel thielavins. The genus Chaetomium is a well-documented producer of a diverse array of bioactive secondary metabolites, and C. carinthiacum has been identified as a producer of the thielavin class of compounds.[1][2][3][4][5] Thielavins are polyphenolic fungal metabolites constructed from two or more monocyclic aromatic units linked by ester bonds, and they have garnered significant attention for their wide range of biological activities, including antimicrobial, antihyperglycemic, cytotoxic, and herbicidal properties.[6]

This document provides a comprehensive overview of the current knowledge on thielavins from Chaetomium carinthiacum, including data on identified compounds, generalized experimental protocols for their discovery and characterization, and a putative biosynthetic pathway.

Identified Thielavins from Chaetomium carinthiacum

To date, specific literature detailing a wide array of novel thielavins exclusively from Chaetomium carinthiacum is limited. However, the organism is a known producer of Thielavin I.[6] Additionally, the KNApSAcK metabolite database lists Chaetomium carinthiacum ATCC 46463 as a source of Thielavin L.

Table 1: Known Thielavins from Chaetomium carinthiacum

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry NumberSource
Thielavin IC₂₈H₃₀O₈494.53Not Available[6]
Thielavin LC₃₃H₃₈O₁₂626.65497879-29-5[7]

Further research is critically needed to isolate and characterize other potentially novel thielavin analogues from this species.

Experimental Protocols: A Generalized Workflow

The following sections outline generalized methodologies for the cultivation of Chaetomium carinthiacum, and the subsequent extraction, isolation, and structure elucidation of thielavins. These protocols are based on established techniques for fungal secondary metabolite research.

Fungal Cultivation and Fermentation

The production of thielavins and other secondary metabolites in fungi is highly dependent on culture conditions.

Protocol 2.1.1: General Fungal Culture

  • Strain Acquisition and Maintenance: Obtain a pure culture of Chaetomium carinthiacum from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 6 months.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of a suitable production medium (e.g., PDB, Czapek-Dox broth, or a rice-based solid medium) with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.

Extraction and Isolation of Thielavins

A multi-step extraction and chromatographic process is typically employed to isolate pure thielavins.

Protocol 2.2.1: Extraction and Fractionation

  • Extraction: After incubation, homogenize the entire culture (mycelia and broth) and extract three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol to yield several fractions.

Protocol 2.2.2: Chromatographic Purification

  • Column Chromatography: Subject the bioactive fractions to repeated column chromatography on silica gel and/or Sephadex LH-20, using appropriate solvent systems to further separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using semi-preparative or preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation

The chemical structure of purified thielavins is determined using a combination of spectroscopic techniques.

Protocol 2.3.1: Spectroscopic Analysis

  • Mass Spectrometry: Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure, including the connectivity of atoms and the stereochemistry.

  • UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum to identify the chromophores present in the molecule.

Biosynthesis of Thielavins: A Putative Pathway

While the specific biosynthetic pathway of thielavins in Chaetomium carinthiacum has not been elucidated, a general pathway can be proposed based on studies of similar compounds in other fungi. Thielavins are polyketides, synthesized by a Type I iterative polyketide synthase (PKS).

Thielavin_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Modification and Cyclization cluster_2 Esterification Acetyl-CoA Acetyl-CoA PKS Type I PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Modification_Enzymes Modification Enzymes (e.g., Methyltransferases) Polyketide_Chain->Modification_Enzymes Orsellinic_Acid_Derivatives Orsellinic Acid Derivatives Esterification_Enzymes Esterification Enzymes Orsellinic_Acid_Derivatives->Esterification_Enzymes Modification_Enzymes->Orsellinic_Acid_Derivatives Thielavins Thielavins Esterification_Enzymes->Thielavins Experimental_Workflow cluster_0 Discovery Phase cluster_1 Purification Phase cluster_2 Characterization Phase cluster_3 Bioactivity Screening A Cultivation of Chaetomium carinthiacum B Extraction of Secondary Metabolites A->B C Crude Extract B->C D Chromatographic Fractionation (VLC, CC) C->D E HPLC Purification D->E F Pure Compounds E->F G Spectroscopic Analysis (HRESIMS, NMR, UV-Vis) F->G H Structure Elucidation G->H I Novel Thielavins H->I J Biological Assays (e.g., Antimicrobial, Cytotoxic) I->J K Bioactive Leads J->K

References

Characterization of Thielavin A Polyketide Synthase (ThiA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin A, a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units, exhibits a range of biological activities, including the inhibition of prostaglandin biosynthesis.[1][2][3] Its unique heterotrimeric structure is assembled by a single, non-reducing polyketide synthase (PKS) known as ThiA.[1][3][4] This technical guide provides an in-depth overview of the characterization of ThiA, focusing on its unique enzymatic mechanism, domain organization, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to this compound and the ThiA PKS

Thielavins are a class of fungal metabolites first isolated from Thielavia terricola.[2][5] this compound, in particular, has garnered interest for its biological activities, which include the specific inhibition of the conversion of arachidonic acid into prostaglandin H2.[2] The biosynthesis of this complex molecule is orchestrated by a fascinating iterative Type I PKS, ThiA.[1][6]

The ThiA synthase is a non-reducing PKS (NRPKS) responsible for the synthesis of two different orsellinic acid analogues and their subsequent assembly into the final tridepside product.[6] A defining feature of ThiA is its unusual domain architecture, which deviates from typical PKS organization and is key to its unique catalytic function.[1][3][4]

ThiA: Domain Architecture and Function

The ThiA PKS possesses a unique domain organization that is central to its ability to synthesize the heterotrimeric this compound.[1][3] The gene encoding ThiA was identified from the fungus Chaetomium carinthiacum through genome sequencing.[7]

The domains are organized as follows:

  • Starter unit Acyltransferase (SAT) : Initiates the polyketide synthesis.

  • Ketosynthase (KS) : Catalyzes the carbon-carbon bond-forming condensation reactions.

  • Acyltransferase (AT) : Loads the extender units (malonyl-CoA) onto the ACP domains.

  • Product Template (PT) : Influences the cyclization of the polyketide chain.

  • Tandem Acyl Carrier Protein (ACP) : ThiA contains tandem ACP domains which are crucial for the programmed methylation by the C-terminal MT domain.[1][3] These domains shuttle the growing polyketide chain between the various catalytic sites.

  • Thioesterase (TE) : This domain is remarkably multifunctional. It is solely responsible for catalyzing the two sequential ester (depside) bond formations and the final hydrolytic release of the completed this compound molecule from the enzyme.[1][3][7]

  • C-methyltransferase (MT) : Uniquely situated at the C-terminus, following the TE domain, this domain is responsible for the specific methylation patterns that differentiate the monomeric units.[1][3][6]

This distinct domain arrangement, particularly the post-TE placement of the MT domain and the presence of tandem ACPs, facilitates a highly optimized and programmed biosynthesis, ensuring the selective production of the heterotrimeric this compound.[1][3][4]

Biosynthetic Mechanism of this compound

The synthesis of this compound by ThiA is a highly coordinated process involving intricate domain-domain communication.[1][3][7] The tandem ACP domains play a critical role in the programmed methylation by the MT domain, which ultimately leads to the formation of both 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA) units.[1][3]

The proposed mechanism involves the TE domain catalyzing two consecutive depside bond formations.[1][3][7] This process assembles the one 3-MOA and two DMOA units into the final tridepside structure, which is then released from the enzyme via hydrolysis, also catalyzed by the TE domain.[1][3][7]

Thielavin_A_Biosynthesis cluster_PKS ThiA PKS Domains KS KS ACP Tandem ACPs KS->ACP AT AT AT->ACP ACP->KS Chain Elongation MT MT (C-term) ACP->MT Programmed Methylation Monomer_Pool Pool of: - 3-methylorsellinic acid (3-MOA) - 3,5-dimethylorsellinic acid (DMOA) MT->Monomer_Pool Synthesis TE TE Dimer Depside Dimer (e.g., DMOA-3-MOA) TE->Dimer Trimer Depside Trimer (this compound) TE->Trimer Released_TA Released this compound TE->Released_TA MalonylCoA Malonyl-CoA MalonylCoA->AT Loading SAM S-adenosyl methionine (SAM) SAM->MT Methylation Monomer_Pool->TE 1st Esterification Dimer->TE 2nd Esterification Trimer->TE Hydrolysis Heterologous_Expression_Workflow Start Fungus Selection (e.g., Chaetomium carinthiacum) GenomeSeq Genomic DNA Extraction & Whole Genome Sequencing Start->GenomeSeq Bioinformatics Bioinformatic Analysis (PKS Gene Cluster Identification) GenomeSeq->Bioinformatics GeneCloning thiA Gene Amplification (PCR) & Cloning into Expression Vector Bioinformatics->GeneCloning Identified thiA gene Transformation Transformation into Heterologous Host (e.g., Aspergillus oryzae) GeneCloning->Transformation Fermentation Host Fermentation & Culture Transformation->Fermentation Extraction Metabolite Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Analysis Product Analysis (HPLC, LC-MS) Extraction->Analysis End Confirmation of This compound Production Analysis->End Domain_Communication cluster_core Core Synthesis cluster_tailoring Tailoring & Assembly KS KS (Condensation) ACP Tandem ACPs (Shuttling & Programming) KS->ACP Returns elongated chain AT AT (Loading) AT->ACP Loads Malonyl-CoA ACP->KS Delivers chain MT MT (Programmed Methylation) ACP->MT Controls methylation timing TE TE (Esterification & Release) ACP->TE Delivers monomers/dimers MT->ACP Provides methylated units TE->TE Catalyzes 2x depside bonds Final Product\n(this compound) Final Product (this compound) TE->Final Product\n(this compound)

References

Methodological & Application

Application Note: Quantification of Thielavin A using a Proposed High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Thielavin A, a fungal depside with various biological activities.[1][2] In the absence of a standardized, published analytical method specifically for this compound quantification, this application note provides a comprehensive protocol based on established methodologies for the analysis of similar fungal secondary metabolites, particularly depsides.[3] The proposed reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the analysis and quantification of this compound from fungal fermentation broths or purified samples. This document provides detailed protocols for sample preparation, HPLC analysis, and a framework for method validation.

Introduction

This compound is a heterotrimeric fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][4] Depsides are a class of polyketides known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As research into the therapeutic potential of this compound continues, the need for a reliable and robust analytical method for its quantification is critical for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of complex natural product extracts. This application note outlines a proposed RP-HPLC method coupled with UV detection for the quantification of this compound.

Experimental

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible HPLC analysis.[5] The following protocol is proposed for the extraction of this compound from fungal liquid cultures.

Protocol 1: Extraction of this compound from Fungal Culture

  • Harvesting: Centrifuge the fungal culture broth at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Extraction of Supernatant:

    • To 10 mL of the supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Separate the organic (upper) layer.

    • Repeat the extraction twice more.

    • Pool the ethyl acetate extracts.

  • Extraction of Mycelia:

    • To the mycelial pellet, add 10 mL of acetone and sonicate for 30 minutes.

    • Centrifuge at 4,000 x g for 15 minutes and collect the acetone supernatant.

    • Repeat the extraction twice more.

    • Pool the acetone extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.[5]

HPLC Instrumentation and Conditions

The proposed HPLC method utilizes a C18 reverse-phase column for the separation of this compound.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Condition
HPLC System A quaternary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD). Detection at 270 nm is proposed. It is recommended to determine the UV maximum of a purified this compound standard.
Method Validation Framework

For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed.

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results obtained by the method to the true value. Assessed by spike-recovery studies at three concentration levels.90-110% recovery
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatabilityRSD ≤ 5% for intermediate precision
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis using a DAD, comparison of retention times and UV spectra with a reference standard.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 3: Hypothetical Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)12.5150,00010.0
Standard 2 (50 µg/mL)12.5750,00050.0
Standard 3 (100 µg/mL)12.51,500,000100.0
Fungal Extract 112.5450,00030.0
Fungal Extract 212.5600,00040.0

Visualizations

Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Fungal Culture centrifuge1 Centrifugation start->centrifuge1 supernatant Supernatant centrifuge1->supernatant mycelia Mycelia centrifuge1->mycelia extract_supernatant Liquid-Liquid Extraction supernatant->extract_supernatant extract_mycelia Solvent Extraction mycelia->extract_mycelia pool Pool Extracts extract_supernatant->pool extract_mycelia->pool dry Evaporation pool->dry reconstitute Reconstitution dry->reconstitute filter Filtration reconstitute->filter hplc_injection HPLC Injection filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for the Structural Analysis of Thielavin A using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A is a fungal metabolite belonging to the thielavin class of natural products, which are known for their diverse biological activities. The structural elucidation of thielavins, including this compound, presents unique challenges due to their chemical characteristics, such as a low hydrogen-to-carbon ratio, a prevalence of fully-substituted carbons, and a scarcity of ¹H-¹H couplings[1]. These features can make the complete and unambiguous assignment of the molecular structure using standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques difficult. Consequently, advanced NMR experiments, particularly those that can probe long-range heteronuclear couplings, in conjunction with high-resolution mass spectrometry (HRESIMS) for accurate mass determination and fragmentation analysis, are indispensable for the definitive structural characterization of this compound and its analogues.

This document provides detailed application notes and experimental protocols for the structural analysis of this compound, with a focus on the application of advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), alongside HRESIMS.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from various spectroscopic techniques. Below are tables summarizing the key quantitative data obtained from NMR spectroscopy and mass spectrometry for a closely related analogue, Thielavin I, which serves as a representative example for this class of compounds.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for Thielavin I, an analogue of this compound, are crucial for its structural determination. The data presented below were acquired in pyridine-d₅.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Thielavin I in Pyridine-d₅.

PositionδC (ppm)δH (ppm, mult., J in Hz)
Ring A
1118.1
2160.9
3116.3
4158.4
5124.96.95 (s)
6138.2
7171.2
816.52.18 (s)
920.42.23 (s)
1024.12.67 (s)
2-OH11.59 (s)
4-OH5.30 (br s)
Ring B
1'119.5
2'159.2
3'115.8
4'157.6
5'125.3
6'137.9
7'169.5
8'16.22.15 (s)
9'20.12.20 (s)
10'23.82.65 (s)
2'-OH11.42 (s)
4'-OH5.25 (br s)
Ring C
1''120.1
2''158.7
3''115.2
4''156.9
5''125.8
6''137.4
7''20.62.25 (s)
8''16.02.12 (s)
9''23.52.62 (s)
2''-OH11.38 (s)
4''-OH5.20 (br s)

Data extracted from supplementary information of Raja, H. A., et al. (2021).[1]

High-Resolution Mass Spectrometry (HRESIMS) Data

HRESIMS provides the accurate mass of the parent ion, which is used to determine the molecular formula. Tandem MS (MS/MS) experiments generate fragmentation patterns that offer valuable insights into the connectivity of the molecule.

Table 2: HRESIMS Fragmentation Data for Thielavin I.

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺495.1999495.1999C₂₉H₃₁O₈
Fragment 1329.1287329.1287C₁₉H₂₁O₅
Fragment 2167.0708167.0708C₁₀H₁₁O₂

Fragmentation data is supportive of the structural assignment, indicating the loss of specific aromatic units.[1][2]

Experimental Protocols

The following protocols provide a general framework for the structural elucidation of this compound. Specific parameters may require optimization based on the instrumentation and the purity of the sample.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from fungal cultures through solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.

  • NMR Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄). The choice of solvent is critical and can affect the chemical shifts of labile protons.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

  • Mass Spectrometry Sample Preparation:

    • Prepare a stock solution of purified this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

NMR Spectroscopy Protocols

The following experiments are recommended for the full structural elucidation of this compound.

1. Standard 1D and 2D NMR Experiments

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting spin systems.

2. Advanced NMR Protocols for this compound

Due to the structural complexity of thielavins, advanced NMR experiments are essential.

Protocol 2.1: Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC)

The LR-HSQMBC experiment is particularly useful for hydrogen-deficient molecules like this compound as it can detect correlations over 4, 5, and even 6 bonds, which is beyond the typical range of an HMBC experiment[1]. This is critical for establishing the connectivity between the different aromatic rings through the ester linkages.

  • Pulse Program: Use a standard LR-HSQMBC pulse sequence.

  • Optimization: The experiment should be optimized for a small long-range coupling constant, typically in the range of 2-4 Hz, to detect very long-range correlations.

  • Acquisition Parameters (Example):

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 200 ppm

    • Number of Scans: 64-128 per increment

    • Number of Increments: 256-512

    • Relaxation Delay: 1.5-2.0 s

Protocol 2.2: Nuclear Overhauser Effect Spectroscopy (NOESY)

While this compound lacks asymmetric centers, NOESY experiments are valuable for confirming the spatial proximity of substituents on the aromatic rings and for providing additional evidence for the sequence of the rings[1].

  • Pulse Program: Use a standard 2D NOESY pulse sequence.

  • Mixing Time (tm): This is a critical parameter and should be optimized. For molecules in the size range of this compound, a mixing time of 300-800 ms is a good starting point. A series of experiments with varying mixing times can be beneficial.

  • Acquisition Parameters (Example):

    • Spectral Width (¹H): 12 ppm

    • Number of Scans: 16-32 per increment

    • Number of Increments: 256-512

    • Relaxation Delay: 1.5-2.0 s

High-Resolution Mass Spectrometry (HRESIMS) Protocol

HRESIMS is used to determine the elemental composition and to study the fragmentation of this compound.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for thielavins.

  • Mass Range: Scan from m/z 100 to 1000.

  • MS/MS Fragmentation:

    • Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.

    • Use collision-induced dissociation (CID) to fragment the precursor ion.

    • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. This allows for the observation of fragments corresponding to the different structural units of the molecule.

Visualizations

The following diagrams illustrate the workflow and key analytical relationships in the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Experiments cluster_ms Mass Spectrometry Experiments cluster_data_analysis Data Analysis and Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatographic Purification Chromatographic Purification Extraction->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectroscopy->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC) Advanced 2D NMR Advanced 2D NMR NMR Spectroscopy->Advanced 2D NMR HRESIMS (Accurate Mass) HRESIMS (Accurate Mass) Mass Spectrometry->HRESIMS (Accurate Mass) MS/MS (Fragmentation) MS/MS (Fragmentation) Mass Spectrometry->MS/MS (Fragmentation) Initial Assignments Initial Assignments 1D NMR (1H, 13C)->Initial Assignments Connectivity of Substructures Connectivity of Substructures 2D NMR (COSY, HSQC, HMBC)->Connectivity of Substructures LR-HSQMBC LR-HSQMBC Advanced 2D NMR->LR-HSQMBC NOESY NOESY Advanced 2D NMR->NOESY Inter-ring Connectivity Inter-ring Connectivity LR-HSQMBC->Inter-ring Connectivity Spatial Proximity Spatial Proximity NOESY->Spatial Proximity Molecular Formula Molecular Formula HRESIMS (Accurate Mass)->Molecular Formula Substructure Confirmation Substructure Confirmation MS/MS (Fragmentation)->Substructure Confirmation Structure Proposal Structure Proposal Initial Assignments->Structure Proposal Connectivity of Substructures->Structure Proposal Inter-ring Connectivity->Structure Proposal Spatial Proximity->Structure Proposal Molecular Formula->Structure Proposal Substructure Confirmation->Structure Proposal Final Structure Confirmation Final Structure Confirmation Structure Proposal->Final Structure Confirmation lr_hsmbc_correlations Ring A Ring A Ester Carbonyl 1 (C-7) Ester Carbonyl 1 (C-7) Ring A->Ester Carbonyl 1 (C-7) H-5, H3-10 Ring B Ring B Ring B->Ester Carbonyl 1 (C-7) H3-8', H3-9' Ester Carbonyl 2 (C-7') Ester Carbonyl 2 (C-7') Ring B->Ester Carbonyl 2 (C-7') H3-10' Ring C Ring C Ring C->Ester Carbonyl 2 (C-7') H3-7'', H3-9''

References

Application Notes & Protocols for Testing Thielavin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for conducting in vitro assays to characterize the biological activity of Thielavin A. The protocols are intended for researchers, scientists, and professionals involved in drug development and discovery.

This compound, a fungal metabolite, has been identified as an inhibitor of several key enzymes involved in distinct metabolic pathways. The following sections detail the protocols to assess its inhibitory effects on prostaglandin biosynthesis (Cyclooxygenase activity), α-glucosidase, and Glucose-6-Phosphatase.

Data Summary: In Vitro Inhibitory Activities of this compound

The following table summarizes the quantitative data for this compound's inhibitory activities as reported in the scientific literature.

Target/ProcessAssay SystemIC50 (µM)Ki (µM)Inhibitory Mechanism
Prostaglandin F2α & E2 Biosynthesis[1]Ram Seminal Vesicle Microsomes12--
Arachidonic Acid → Prostaglandin H2 (COX Activity)[2]-10--
Prostaglandin H2 → Prostaglandin E2[2]-40--
Thromboxane A2 Synthesis[1]Bovine Platelet Microsomes150--
α-Glucosidase[2][3]Saccharomyces cerevisiae23.827.8Non-competitive
Glucose-6-Phosphatase (G6Pase)[2]Rat Liver Microsomes4.6--

Cyclooxygenase (COX) Activity Assay

This assay determines the inhibitory effect of this compound on the biosynthesis of prostaglandins, specifically by monitoring the cyclooxygenase (COX) activity which converts arachidonic acid into prostaglandin H2 (PGH2).[1][2]

Signaling Pathway Diagram

G AA Arachidonic Acid COX COX Enzymes (PGH Synthase) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Isomerases Isomerases/ Synthases PGH2->Isomerases Prostaglandins Prostaglandins (PGE2, PGF2α) Thromboxanes (TXA2) Isomerases->Prostaglandins ThielavinA This compound ThielavinA->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocol

Objective: To quantify the inhibition of COX enzyme activity by this compound using a colorimetric assay. This protocol is adapted from commercially available COX inhibitor screening assay kits.

Materials:

  • This compound (dissolved in DMSO)

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Arachidonic Acid (substrate)

  • Heme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

  • Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer's instructions. Dilute the COX enzyme and Heme in the assay buffer to the desired working concentration. Prepare a stock solution of Arachidonic Acid.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 0.1 µM to 200 µM. Also, prepare dilutions for the positive control.

  • Assay Plate Setup:

    • Add 10 µL of Assay Buffer to the "Blank" wells.

    • Add 10 µL of DMSO to the "100% Initial Activity" wells.

    • Add 10 µL of the diluted positive control to its respective wells.

    • Add 10 µL of each this compound dilution to the sample wells.

  • Enzyme Addition: Add 10 µL of the COX enzyme solution to all wells except the "Blank".

  • Incubation: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells. Add 20 µL of Heme to all wells. Mix gently and incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the Arachidonic Acid substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Subtract the rate of the Blank from all other wells.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the rate of the "100% Initial Activity" well).

    • Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G A Prepare Reagents (Buffer, Enzyme, Substrate) B Plate this compound Dilutions & Controls in 96-well Plate A->B C Add COX Enzyme, Heme & Colorimetric Substrate B->C D Incubate at 25°C for 5 minutes C->D E Initiate Reaction with Arachidonic Acid D->E F Read Absorbance (590 nm) in Kinetic Mode E->F G Calculate Reaction Rates & % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the colorimetric COX inhibition assay.

α-Glucosidase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion. This compound has been shown to be a non-competitive inhibitor of this enzyme.[2][3]

Experimental Protocol

Objective: To determine the IC50 and inhibition kinetics of this compound against Saccharomyces cerevisiae α-glucosidase.

Materials:

  • This compound (dissolved in DMSO)

  • α-glucosidase from S. cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃) solution (0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)

  • Positive Control Inhibitor (e.g., Acarbose)

Procedure:

  • Reagent Preparation: Dissolve the α-glucosidase enzyme in phosphate buffer to a working concentration (e.g., 0.1 U/mL). Dissolve the pNPG substrate in phosphate buffer (e.g., 1 mM).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 1 µM to 100 µM.

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of this compound dilutions, DMSO (for control), or Acarbose (for positive control) to the appropriate wells.

    • Add 10 µL of the α-glucosidase solution to the wells. Mix gently.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the absorbance of a blank (containing all components except the enzyme).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

    • For kinetic analysis (to confirm non-competitive inhibition), repeat the assay with varying concentrations of both the substrate (pNPG) and this compound. Generate Lineweaver-Burk plots to determine the inhibition type and the inhibition constant (Ki).

Experimental Workflow Diagram

G A Plate Buffer, this compound & α-Glucosidase Enzyme B Pre-incubate at 37°C for 10 minutes A->B C Initiate Reaction with pNPG Substrate B->C D Incubate at 37°C for 20 minutes C->D E Stop Reaction with Sodium Carbonate D->E F Read Absorbance at 405 nm E->F G Calculate % Inhibition & Determine IC50/Ki F->G

Caption: Workflow for the α-Glucosidase inhibition assay.

Glucose-6-Phosphatase (G6Pase) Inhibition Assay

This assay measures the ability of this compound to inhibit the G6Pase enzyme, which is primarily located in the endoplasmic reticulum of liver cells and plays a key role in glucose homeostasis. The protocol measures the amount of inorganic phosphate (Pi) released from the substrate, glucose-6-phosphate.

Biochemical Pathway Diagram

G G6P Glucose-6-Phosphate (G6P) G6Pase G6Pase Enzyme (in ER) G6P->G6Pase Glucose Glucose G6Pase->Glucose Pi Inorganic Phosphate (Pi) G6Pase->Pi ThielavinA This compound ThielavinA->G6Pase Inhibition

Caption: Inhibition of the G6Pase-catalyzed reaction by this compound.

Experimental Protocol

Objective: To determine the IC50 of this compound against G6Pase using rat liver microsomes.

Materials:

  • This compound (dissolved in DMSO)

  • Rat liver microsomes (as a source of G6Pase)

  • Glucose-6-Phosphate (G6P) substrate

  • HEPES buffer (e.g., 50 mM, pH 7.2)

  • Malachite Green reagent (for phosphate detection)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader (absorbance at ~620-650 nm)

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures or purchase commercially. Resuspend in HEPES buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range would be 0.1 µM to 50 µM.

  • Assay Plate Setup:

    • Add 20 µL of HEPES buffer to all wells.

    • Add 5 µL of this compound dilutions or DMSO (for control) to the appropriate wells.

    • Add 50 µL of the microsomal suspension to each well.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of G6P substrate solution (e.g., 10 mM stock) to each well to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Reaction Termination & Color Development:

    • Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate (Pi) released.

    • Incubate for an additional 15-20 minutes at room temperature to allow for color development.

  • Measurement: Measure the absorbance at 620-650 nm (depending on the specific Malachite Green formulation) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

    • Calculate the percentage of inhibition for each this compound concentration based on the amount of Pi produced.

    • Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

Experimental Workflow Diagram

G A Plate Buffer, this compound & Liver Microsomes B Pre-incubate at 37°C for 15 minutes A->B C Initiate Reaction with G6P Substrate B->C D Incubate at 37°C for 20 minutes C->D E Stop Reaction & Develop Color with Malachite Green D->E F Read Absorbance at ~620 nm E->F G Calculate Pi Released & Determine IC50 F->G

Caption: Workflow for the G6Pase inhibition assay.

References

Application Notes and Protocols: Thielavin A Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thielavin A is a fungal metabolite known for its inhibitory effects on several key enzymes, including cyclooxygenases (COX) and glucose-6-phosphatase[1][2]. As a lipophilic compound, its utility in various biological assays necessitates clear protocols for its dissolution and handling. This document provides detailed information on the solubility of this compound in common organic solvents—DMSO, ethanol, and methanol—along with standardized protocols for its preparation and a general method for determining its thermodynamic solubility.

Solubility Data

This compound exhibits good solubility in several common organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments consistently report its solubility in Dimethyl Sulfoxide (DMSO), ethanol, and methanol[1][2]. It has limited solubility in aqueous solutions[2]. For researchers requiring precise concentrations, it is recommended to perform a solubility determination, for which a general protocol is provided below.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1][2]
MethanolSoluble[2]
N,N-dimethylformamide (DMF)Soluble[1]
WaterLimited Solubility[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes a general procedure for preparing a concentrated stock solution of this compound in DMSO, ethanol, or methanol.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Methanol, anhydrous

  • Vortex mixer

  • Warming bath or block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied. Intermittently vortex the solution during warming.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution at room temperature and vortex briefly. When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation[3].

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium (thermodynamic) solubility of this compound in a specific solvent[4].

Materials:

  • This compound (solid)

  • Chosen solvent (e.g., DMSO, ethanol, methanol, or a buffer)

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on a shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mM.

Visualized Workflows and Pathways

Solubility Assessment Workflow

cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis start Weigh Excess this compound add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Constant Temp (24-72 hours) add_solvent->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify end Calculate Solubility quantify->end

Caption: Workflow for determining the thermodynamic solubility of this compound.

This compound Mechanism of Action: Prostaglandin Synthesis Pathway

This compound is a known inhibitor of prostaglandin biosynthesis[5]. It specifically targets the cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2)[1][5].

AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 conversion Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins downstream synthesis ThielavinA This compound ThielavinA->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

References

Application of Thielavin A in Prostaglandin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin A, a metabolite isolated from the fungus Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, fever, and blood clotting. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the enzyme cyclooxygenase (COX). PGH2 is subsequently metabolized by various synthases to produce different prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2).

This compound specifically targets the initial step of this pathway by inhibiting the conversion of arachidonic acid to PGH2, effectively blocking the production of all downstream prostaglandins.[1] This targeted mechanism of action makes this compound a valuable tool for researchers studying the roles of prostaglandins in various biological systems and a potential lead compound for the development of novel anti-inflammatory drugs.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound on prostaglandin and thromboxane synthesis.

Table 1: Inhibitory Activity of this compound on Prostaglandin Synthesis

Target Enzyme/ProcessBiological SystemSubstrateMeasured ProductsIC50 (µM)Reference
Prostaglandin SynthaseRam Seminal Vesicle Microsomes14C-Arachidonic AcidProstaglandin F2α and Prostaglandin E212[1]

Table 2: Inhibitory Activity of this compound on Thromboxane Synthesis

Target Enzyme/ProcessBiological SystemSubstrateMeasured ProductIC50 (µM)Reference
Thromboxane A2 SynthaseBovine Platelet MicrosomesProstaglandin H2Thromboxane A2150[1]

Signaling Pathways

The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase TXA_Synthase TXA Synthase PGH2->TXA_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 ThielavinA This compound ThielavinA->COX

Caption: Prostaglandin synthesis pathway and this compound's inhibition of COX.

Experimental Protocols

Protocol 1: In Vitro Prostaglandin Synthase Activity Assay using Ram Seminal Vesicle Microsomes

This protocol describes a method to determine the inhibitory effect of this compound on the synthesis of prostaglandins from arachidonic acid using a microsomal preparation from ram seminal vesicles.

Materials:

  • Ram seminal vesicles

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • [14C]-Arachidonic acid

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing cofactors like glutathione and hydroquinone)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

  • Microsome preparation equipment (homogenizer, ultracentrifuge)

Procedure:

  • Preparation of Ram Seminal Vesicle Microsomes:

    • Homogenize fresh or frozen ram seminal vesicles in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Inhibition Assay:

    • Prepare a reaction mixture containing the reaction buffer, ram seminal vesicle microsomes (a specific amount of protein), and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding [14C]-Arachidonic acid.

    • Incubate the reaction for a defined time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a solution to lower the pH (e.g., citric acid).

  • Extraction and Analysis:

    • Extract the prostaglandins from the reaction mixture using ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.

    • Spot the samples onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different prostaglandins.

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

    • Scrape the spots corresponding to PGE2 and PGF2α and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Quantification of Prostaglandin E2 Production in Cell Culture using Enzyme Immunoassay (EIA)

This protocol outlines a method to measure the effect of this compound on PGE2 production in cultured cells stimulated to produce prostaglandins.

Materials:

  • Cultured cells capable of producing PGE2 (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))

  • This compound

  • Prostaglandin E2 EIA kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified time.

    • Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce prostaglandin synthesis.

    • Incubate for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted PGE2.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification:

    • Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.

      • Adding a PGE2-enzyme conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known PGE2 standards.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the effect of this compound on PGE2 production by comparing the concentrations in the treated samples to the control samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of prostaglandin synthesis like this compound.

Experimental_Workflow Start Start: Hypothesis (this compound inhibits PG synthesis) Isolation Isolation of this compound from Thielavia terricola Start->Isolation Primary_Screen Primary Screening: In vitro Prostaglandin Synthase Assay (e.g., Ram Seminal Vesicle Microsomes) Isolation->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Cell_Based_Assay Secondary Screening: Cell-Based PGE2 Production Assay (e.g., Macrophages) IC50_Determination->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies: - Specificity for COX-1 vs. COX-2 - Effect on upstream/downstream targets Cell_Based_Assay->Mechanism_Study In_Vivo_Studies In Vivo Efficacy Studies: (e.g., Animal models of inflammation) Mechanism_Study->In_Vivo_Studies End End: Lead Compound for Drug Development In_Vivo_Studies->End

Caption: Workflow for characterizing a prostaglandin synthesis inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thielavin A Activity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Thielavin A in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help optimize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring fungal metabolite classified as a depside, consisting of three hydroxybenzoic acid groups. Its primary mechanism of action is the inhibition of prostaglandin biosynthesis. It specifically targets the cyclooxygenase (COX) enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2).[1]

Q2: What are the known enzyme inhibitory activities of this compound?

This compound has been shown to inhibit several enzymes. Its inhibitory concentrations (IC50) for various targets are summarized in the table below.

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years. Stock solutions in DMSO can also be stored at -20°C for several months. To minimize degradation, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Aqueous Buffer or Cell Culture Medium - Low solubility of this compound in aqueous solutions.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Interaction with components in the medium, such as proteins or salts.- Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep this compound in solution (typically ≤1%).- Prepare fresh dilutions from the stock solution just before use.- Perform a solubility test in your specific buffer or medium before conducting the full experiment.- Consider using a gentle vortex or brief sonication to aid dissolution, but be cautious as this may degrade the compound.
Inconsistent or Lower-than-Expected-Activity - Degradation of this compound in the experimental solution.- Adsorption of the compound to plasticware.- Inaccurate pipetting or dilution of the compound.- Suboptimal assay conditions (e.g., pH, temperature, incubation time).- Prepare fresh working solutions for each experiment.- Protect solutions from prolonged exposure to light, as depsides can be light-sensitive.[1]- Use low-adhesion plasticware for preparing and storing solutions.- Calibrate pipettes regularly and perform serial dilutions carefully.- Optimize assay parameters to ensure they are suitable for this compound's activity.
High Background Signal or Off-Target Effects in Cell-Based Assays - Cytotoxicity of this compound at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high and causing cellular stress.- Impurities in the this compound sample.- Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or LDH assay) and work with concentrations below this level.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Use high-purity this compound. If impurities are suspected, consider purification or sourcing from a reputable supplier.
Variability Between Experimental Replicates - Uneven cell seeding in multi-well plates.- Edge effects in the plate.- Inconsistent incubation times or conditions.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.- Standardize all incubation steps and ensure consistent temperature and CO2 levels across all plates.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against various enzymes and its cytotoxic effects on different cancer cell lines.

Table 1: Enzyme Inhibition by this compound

Enzyme TargetIC50 (µM)Reference
Cyclooxygenase (COX) - Conversion of Arachidonic Acid to PGH212[1]
Thromboxane A2 Synthase150[1]

IC50: The half maximal inhibitory concentration.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer65[2]
HCT116Colon Cancer30[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution gently until the this compound is completely dissolved. Brief sonication in a water bath can be used if necessary, but avoid excessive heating.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of hemin (cofactor) in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Dilute the purified COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Hemin solution

      • COX-2 enzyme solution

      • This compound (at various concentrations) or vehicle control (DMSO)

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection of Prostaglandin Production:

    • Terminate the reaction by adding a stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway_of_Thielavin_A_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Thielavin_A This compound Thielavin_A->COX_Enzyme Inhibits

Caption: Mechanism of this compound inhibition of prostaglandin synthesis.

Experimental_Workflow_Thielavin_A Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Assay Buffer/Medium Prepare_Stock->Serial_Dilution Incubate_with_Enzyme_or_Cells Incubate with COX Enzyme or Target Cells Serial_Dilution->Incubate_with_Enzyme_or_Cells Add_Substrate Add Substrate (Arachidonic Acid) Incubate_with_Enzyme_or_Cells->Add_Substrate Measure_Product Measure Product Formation (e.g., PGE2 via ELISA) Add_Substrate->Measure_Product Analyze_Data Analyze Data & Calculate IC50 Measure_Product->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Problem Inconsistent or No Activity Check_Solubility Is the compound precipitating? Problem->Check_Solubility Check_Stability Is the compound degrading? Check_Solubility->Check_Stability No Solution_Solubility Increase solvent concentration or prepare fresh dilutions Check_Solubility->Solution_Solubility Yes Check_Assay Are assay conditions optimal? Check_Stability->Check_Assay No Solution_Stability Use fresh stock, protect from light Check_Stability->Solution_Stability Yes Solution_Assay Optimize pH, temperature, and incubation time Check_Assay->Solution_Assay No Resolved Problem Resolved Check_Assay->Resolved Yes Solution_Solubility->Resolved Solution_Stability->Resolved Solution_Assay->Resolved

References

Overcoming challenges in natural product screening for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during natural product screening for drug discovery.

Section 1: Troubleshooting False Positives and False Negatives

Frequently Asked Questions (FAQs)

Q1: What are the common causes of false positives in high-throughput screening (HTS) of natural product extracts?

A1: False positives in HTS of natural product extracts can arise from several factors:

  • Assay Interference: Compounds within the extract can interfere with the assay technology itself. For example, fluorescent molecules in an extract can interfere with fluorescence-based assays.[1][2]

  • Non-specific Activity: Some natural products can exhibit promiscuous activity, meaning they interact with multiple targets non-specifically.[3] This can be due to factors like aggregation, where compounds form colloids that sequester proteins.[2]

  • Cytotoxicity: If a cell-based assay is used, cytotoxic compounds in the extract can lead to cell death, which may be misinterpreted as a specific inhibitory effect.[1][4]

  • Reactivity: Certain compounds can react chemically with assay components, leading to a false signal.

  • Contaminants: Preservatives like sodium azide in resins used for fractionation can sometimes cause false positives.[5]

Q2: How can I minimize the risk of false negatives in my screening campaign?

A2: False negatives, where a truly active compound is missed, can be minimized by:

  • Optimizing Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the target and not inhibitory to potential hits.

  • Appropriate Assay Selection: The choice of bioassay is critical. A negative result in a highly specific target-based assay does not necessarily mean the extract is inactive; the active compound may act through a different mechanism.[5] Broader, phenotype-based assays might be more appropriate in initial screens.

  • Concentration Range: Test extracts over a wide range of concentrations to avoid missing compounds with narrow activity windows.

  • Solubility Issues: Poor solubility of compounds in the assay buffer can lead to false negatives. Using appropriate solvents and ensuring good mixing is important.[6]

  • Sample Degradation: Natural products can be unstable. Proper storage and handling are crucial to prevent degradation of active compounds.

Troubleshooting Guide: Differentiating True Hits from False Positives
Problem Possible Cause Recommended Action
High hit rate in a primary screen. Assay interference (e.g., fluorescence).Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[7]
Non-specific activity due to cytotoxicity.Run a cytotoxicity assay in parallel with the primary screen.[7]
Promiscuous inhibitors (PAINS - Pan-Assay Interference Compounds).Check the structure of identified hits against known PAINS databases. Perform orthogonal assays to confirm activity.[2]
Hit confirmation is not reproducible. Compound instability.Re-test a fresh sample of the extract. Investigate the stability of the extract under assay and storage conditions.
Poor solubility.Visually inspect for precipitation. Try different solubilizing agents or pre-incubation steps.
Activity is observed across multiple unrelated assays. Aggregation of compounds.Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[2]
Workflow for Triaging Hits

This workflow helps to eliminate false positives and prioritize true hits for further investigation.

triage_workflow primary_screen Primary Screen of Extract Library hits Identify Initial 'Hits' primary_screen->hits counter_screen Counter-Screen (Orthogonal Assay) hits->counter_screen cytotoxicity Cytotoxicity Assay hits->cytotoxicity triage Triage Hits counter_screen->triage cytotoxicity->triage confirm Confirm Hits with Dose-Response triage->confirm Activity Confirmed & Non-toxic false_positives Eliminate False Positives triage->false_positives Activity Not Confirmed or Toxic dereplication Dereplication (Identify Known Compounds) confirm->dereplication prioritized Prioritized Hits for Isolation dereplication->prioritized

Caption: Workflow for hit confirmation and triage.

Section 2: Dereplication Strategies

Frequently Asked Questions (FAQs)

Q1: What is dereplication and why is it important in natural product screening?

A1: Dereplication is the process of rapidly identifying known compounds from active natural product extracts at an early stage of the drug discovery process.[8] It is crucial because it helps to avoid the time-consuming and costly process of re-isolating and re-characterizing compounds that have already been discovered.[8][9] By quickly identifying known substances, researchers can focus their efforts on novel and potentially more promising compounds.

Q2: What are the main techniques used for dereplication?

A2: Modern dereplication strategies often employ a combination of analytical techniques and database searching.[8] Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of a complex mixture and obtaining molecular weight information, which can be searched against databases.[8]

  • High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass data, allowing for the determination of elemental composition and more confident database matches.[10]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation patterns, which can be used for library searching and structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is particularly useful for identifying the chemical profile of an extract.[10]

  • Metabolomics Approaches: These methods aim to create a comprehensive profile of all the metabolites in an extract, which can then be compared to databases of known compounds.[10][11]

Troubleshooting Guide: Dereplication Challenges
Problem Possible Cause Recommended Action
No hits found in spectral databases. The active compound is novel.This is a positive outcome. Proceed with isolation and full structure elucidation.
The compound is known but not in the database used.Search multiple databases (e.g., AntiBase, Dictionary of Natural Products).[11]
Poor quality spectral data.Optimize MS and NMR parameters to improve data quality. Ensure proper sample preparation.
Ambiguous or multiple database hits for a single compound. Isomeric compounds in the extract.Use a combination of techniques. For example, use HPLC retention time and UV spectra in addition to MS data to differentiate isomers.[8]
In-source fragmentation in MS.Optimize MS source conditions to minimize fragmentation.
Difficulty correlating bioactivity with a specific peak in the chromatogram. Multiple compounds contributing to the activity (synergistic effect).Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to pinpoint activity.
Active compound is present at a very low concentration.Use more sensitive detection methods. Consider sample concentration prior to analysis.
Comparison of Dereplication Techniques
Technique Principle Advantages Limitations
LC-MS Separation by chromatography followed by mass analysis.High throughput, provides molecular weight information.[8]Limited structural information, difficulty with isomers.
LC-MS/MS Fragmentation of selected ions to obtain structural information.Provides structural fingerprints for database searching, can differentiate some isomers.[9]Requires a precursor ion to be selected, can be complex to interpret.
HR-MS Provides highly accurate mass measurements.Allows for determination of elemental composition, increases confidence in database hits.[10]Higher instrument cost.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify novel structures.[10]Lower throughput, requires larger sample amounts, complex data analysis.
Metabolomics Comprehensive analysis of all metabolites in a sample.Can identify novel compounds and biosynthetic pathways.[10]Requires sophisticated data analysis software and expertise.[10]

Section 3: Bioassay-Guided Fractionation

Frequently Asked Questions (FAQs)

Q1: What is bioassay-guided fractionation?

A1: Bioassay-guided fractionation is a process used to isolate a pure, biologically active compound from a complex mixture, such as a plant or microbial extract.[12] The process involves separating the extract into fractions, testing each fraction for biological activity, and then further separating the active fractions until a pure, active compound is isolated.[12][13]

Q2: What are the main challenges associated with bioassay-guided fractionation?

A2: The primary challenges include:

  • Time and Labor Intensive: The iterative process of fractionation and testing can be very time-consuming and require significant effort.[5]

  • Loss of Activity: The active compound may be lost or degraded during the fractionation process. Activity may also be due to a synergistic effect of multiple compounds, which is lost upon separation.

  • Complex Mixtures: The presence of numerous compounds in the initial extract can make separation challenging.[12]

  • Rediscovery of Known Compounds: As with initial screening, there is a risk of isolating a known compound, highlighting the importance of early-stage dereplication.[5]

Experimental Protocol: General Bioassay-Guided Fractionation
  • Initial Extraction: Prepare a crude extract from the natural source material using an appropriate solvent.

  • Preliminary Bioassay: Screen the crude extract for the desired biological activity.

  • Initial Fractionation: Subject the active crude extract to an initial separation step, such as column chromatography with a stepwise gradient of solvents.

  • Fraction Bioassay: Test each fraction for biological activity.

  • Selection of Active Fractions: Pool the most active fractions.

  • Secondary Fractionation: Further separate the active fraction using a different chromatographic method, such as High-Performance Liquid Chromatography (HPLC).

  • Iterative Process: Repeat the process of fractionation and bioassay until a pure, active compound is isolated.[14]

  • Structure Elucidation: Determine the chemical structure of the pure active compound using techniques like MS and NMR.

Workflow for Bioassay-Guided Fractionation

fractionation_workflow crude_extract Crude Natural Product Extract initial_bioassay Initial Bioassay crude_extract->initial_bioassay active_extract Active Extract initial_bioassay->active_extract fractionation1 Step 1: Column Chromatography active_extract->fractionation1 Proceed if Active fractions1 Collect Fractions (F1, F2, F3...) fractionation1->fractions1 bioassay1 Bioassay of Fractions fractions1->bioassay1 active_fraction1 Identify Active Fraction(s) bioassay1->active_fraction1 fractionation2 Step 2: HPLC Separation active_fraction1->fractionation2 Proceed with Active Fraction fractions2 Collect Sub-fractions fractionation2->fractions2 bioassay2 Bioassay of Sub-fractions fractions2->bioassay2 active_fraction2 Identify Active Sub-fraction(s) bioassay2->active_fraction2 pure_compound Isolate Pure Compound active_fraction2->pure_compound Iterate until Pure structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A typical bioassay-guided fractionation workflow.

Section 4: Supply and Sustainability

Frequently Asked Questions (FAQs)

Q1: What are the key supply and sustainability challenges in natural product drug discovery?

A1: A significant challenge is ensuring a long-term, sustainable supply of the source material.[15][16] If a promising compound is discovered from a rare or slow-growing organism, obtaining sufficient quantities for preclinical and clinical development can be difficult or ecologically damaging.[17] Other challenges include:

  • Geopolitical Issues: Access to source materials can be affected by political instability or regulations in the source country.

  • Environmental Factors: Climate change and habitat destruction can threaten the availability of natural resources.[16]

  • Variability: The chemical composition of a natural product can vary depending on the location, season, and harvesting method, leading to inconsistencies in supply.[18]

Q2: What are some strategies to overcome these supply issues?

A2: Several strategies can be employed:

  • Total Synthesis: Chemically synthesizing the active compound provides a reliable and scalable source, independent of the natural supply.

  • Semi-synthesis: Modifying a more abundant, related natural product to produce the desired compound.

  • Biotechnology: Using fermentation or cell culture to produce the compound in a controlled environment. This is particularly applicable for microbial and some plant-derived products.[19]

  • Sustainable Harvesting: Developing and implementing sustainable harvesting practices to ensure the long-term survival of the source organism.

Decision Pathway for Supply Strategy

supply_strategy start Active Compound Identified check_source Assess Natural Source Availability start->check_source sustainable_harvest Develop Sustainable Harvesting Protocol check_source->sustainable_harvest Abundant & Accessible check_complexity Evaluate Structural Complexity check_source->check_complexity Rare or Inaccessible end Secure Compound Supply sustainable_harvest->end total_synthesis Pursue Total Synthesis check_complexity->total_synthesis Low Complexity check_precursor Is a Related, Abundant Precursor Available? check_complexity->check_precursor High Complexity total_synthesis->end semi_synthesis Develop Semi-synthetic Route check_precursor->semi_synthesis Yes check_biotech Is the Compound from a Microbe or Plant Cell Culture? check_precursor->check_biotech No semi_synthesis->end check_biotech->total_synthesis No biotech_production Optimize Fermentation/Cell Culture check_biotech->biotech_production Yes biotech_production->end

Caption: Decision pathway for ensuring a sustainable compound supply.

References

Technical Support Center: Enhancing Thielavin A Fermentation Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving Thielavin A yield from fermentation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

This compound is a fungal secondary metabolite belonging to the depside class of polyketides. It is composed of one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units.[1][2] Its biosynthesis is primarily governed by a multi-domain enzyme known as a polyketide synthase (PKS), specifically designated as ThiA.[1][2][3][4][5][6][7] The ThiA enzyme possesses a unique domain organization, including a C-terminal methyltransferase (MT) domain and a thioesterase (TE) domain that is responsible for the two rounds of ester bond formation required to assemble the tridepside structure.[1][2][3][5][6][7]

Q2: Which microorganisms are known to produce this compound?

This compound has been isolated from several fungal species. The most commonly cited producers are from the genera Thielavia and Chaetomium. Specifically, Thielavia terricola and Chaetomium carinthiacum are known producers of this compound and other related thielavins.[5][8]

Q3: What are the key factors influencing the yield of this compound in fermentation?

The production of this compound, like many fungal secondary metabolites, is highly sensitive to fermentation conditions. Key factors that can be optimized to improve yield include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The pH of the culture medium can significantly impact fungal growth and enzyme activity.

  • Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.

  • Aeration and Agitation: Adequate oxygen supply is often crucial for the biosynthesis of polyketides.

  • Light: Exposure to light, particularly light/dark cycling, can influence the production of certain fungal metabolites.

  • Precursor Supply: The availability of the direct biosynthetic precursors can be a limiting factor.

Q4: Are there any known regulatory mechanisms that control this compound biosynthesis?

The biosynthesis of fungal secondary metabolites is often tightly regulated at the genetic level. The genes responsible for the production of a specific metabolite, like this compound, are typically clustered together in a biosynthetic gene cluster (BGC). The expression of these genes is controlled by various regulatory elements that can be influenced by environmental signals and nutrient availability. While the specific regulatory network for the this compound BGC is an area of ongoing research, it is understood that the coordinated action of the domains within the ThiA polyketide synthase is critical for the selective synthesis of this compound.[1][2][3][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No this compound Production 1. Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be ideal for inducing secondary metabolism. 2. Incorrect pH: The pH of the medium may be outside the optimal range for the producing fungus. 3. Inappropriate Temperature: The fermentation temperature may be too high or too low, inhibiting enzyme activity. 4. Poor Aeration: Insufficient oxygen can limit the biosynthesis of polyketides. 5. Strain Viability Issues: The fungal culture may have lost its productivity over successive subcultures.1. Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, rice) and nitrogen sources (e.g., yeast extract, peptone, ammonium salts). Vary the C:N ratio to find the optimal balance for this compound production. 2. pH Control: Monitor and control the pH of the fermentation broth. Test a range of initial pH values (e.g., 5.0-7.0) to determine the optimum for your strain. 3. Temperature Optimization: Conduct small-scale fermentations at different temperatures (e.g., 25°C, 28°C, 30°C) to identify the ideal condition. 4. Improve Aeration: Increase the agitation speed in shake flask cultures or the aeration rate in a bioreactor. 5. Strain Reactivation: Revive the fungal strain from a frozen stock or a fresh isolate to ensure high productivity.
Inconsistent this compound Yields 1. Variability in Inoculum: The age and density of the inoculum can affect the fermentation kinetics. 2. Inconsistent Fermentation Conditions: Minor variations in media preparation, pH, or temperature between batches can lead to different outcomes. 3. Nutrient Limitation: Depletion of a key nutrient during fermentation can halt production.1. Standardize Inoculum: Use a standardized procedure for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass. 2. Maintain Consistency: Carefully control all fermentation parameters. Use calibrated equipment and follow a strict protocol for media preparation. 3. Fed-Batch Strategy: Consider a fed-batch fermentation strategy to replenish limiting nutrients during the production phase.
Presence of Contaminants 1. Bacterial or Fungal Contamination: Introduction of foreign microorganisms can compete for nutrients and inhibit the growth of the this compound producer. 2. Cross-Contamination: Contamination from other fungal strains in the laboratory.1. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the fermentation process, from media preparation to inoculation and sampling. 2. Sterilization: Ensure proper sterilization of all media, glassware, and equipment. 3. Isolate Cultures: Maintain pure cultures of the this compound producing strain and handle them in a dedicated and clean workspace.
Foaming in the Fermenter 1. High Protein Content in Media: Media rich in proteins (e.g., yeast extract, peptone) can lead to foaming. 2. High Agitation/Aeration Rates: Vigorous mixing and sparging can exacerbate foaming.1. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermentation medium. 2. Optimize Agitation/Aeration: Find a balance between providing sufficient oxygen and minimizing excessive foam generation.

Experimental Protocols & Data

Media Optimization for this compound Production

Optimizing the fermentation medium is a crucial step in enhancing the yield of this compound. Below are examples of media compositions that can be used as a starting point for optimization studies.

Table 1: Example Fermentation Media for this compound Production

Medium ComponentConcentration (g/L)Role
Base Medium (example)
Glucose20-40Carbon & Energy Source
Yeast Extract5-10Nitrogen, Vitamin & Growth Factor Source
Peptone5-10Nitrogen Source
KH₂PO₄1Phosphorus Source & pH Buffer
MgSO₄·7H₂O0.5Cofactor for Enzymes
Alternative Carbon Sources
Sucrose20-40Carbon & Energy Source
Soluble Starch20-40Complex Carbon Source
Rice Powder30-50Complex Carbon & Nutrient Source
Alternative Nitrogen Sources
(NH₄)₂SO₄3-5Inorganic Nitrogen Source
NaNO₃3-5Inorganic Nitrogen Source

Note: The optimal concentrations of these components should be determined experimentally for the specific fungal strain being used.

Precursor Feeding Strategy

This compound is a polyketide, and its biosynthesis starts from simple precursor molecules. Feeding the culture with precursors of the polyketide chain can sometimes enhance the final yield. The building blocks for this compound are derived from acetyl-CoA and malonyl-CoA. While direct feeding of these precursors is often not feasible, providing related compounds can be effective.

Table 2: Potential Precursors for this compound Biosynthesis

PrecursorRationale
Sodium AcetateCan be converted to acetyl-CoA, a primary building block for polyketides.
Orsellinic Acid AnalogsAs this compound is composed of orsellinic acid derivatives, feeding structurally similar compounds might influence the biosynthetic pathway.

Note: The timing and concentration of precursor addition need to be carefully optimized to avoid toxicity to the fungus.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process catalyzed by the polyketide synthase ThiA. The following diagram illustrates the key steps in the assembly of the this compound molecule.

ThielavinA_Biosynthesis cluster_0 Precursor Supply cluster_1 Polyketide Synthase (ThiA) Acetyl-CoA Acetyl-CoA AT Acyltransferase Acetyl-CoA->AT Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT Extender Unit KS Ketosynthase ACP Acyl Carrier Protein KS->ACP AT->ACP Loading ACP->KS Chain Elongation MT Methyltransferase ACP->MT Methylation TE Thioesterase ACP->TE Chain Transfer & Esterification MT->ACP This compound This compound TE->this compound Release

Caption: Simplified workflow of the this compound biosynthetic pathway catalyzed by the ThiA polyketide synthase.

General Experimental Workflow for Improving this compound Yield

The following diagram outlines a systematic approach for optimizing this compound production through fermentation.

Fermentation_Workflow Strain_Selection Strain Selection/ Maintenance Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Inoculum_Prep->Media_Optimization Fermentation Fermentation (Temperature, Aeration) Media_Optimization->Fermentation Precursor_Feeding Precursor Feeding (Optional) Fermentation->Precursor_Feeding Extraction Extraction of This compound Fermentation->Extraction Precursor_Feeding->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification Analysis Data Analysis & Further Optimization Quantification->Analysis Analysis->Media_Optimization Iterative Improvement

Caption: A logical workflow for the systematic improvement of this compound fermentation yield.

References

Technical Support Center: Mitigating Assay Interference with Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of assay interference from natural products?

A1: Complex natural products can interfere with bioassays through various mechanisms, leading to false-positive or false-negative results. The most common causes include:

  • Compound Aggregation: Some natural products form colloidal aggregates that can sequester and inhibit enzymes, leading to non-specific activity.[1][2][3][4] This phenomenon is a significant source of false positives in high-throughput screening (HTS).[1][3]

  • Chemical Reactivity: Many natural products contain reactive functional groups that can covalently modify proteins or other assay components.[5][6][7] This includes redox-active compounds like phenols and quinones, which can generate hydrogen peroxide and interfere with assay readouts.[1][3]

  • Fluorescence Interference: Natural products that are inherently fluorescent or colored can interfere with fluorescence- or colorimetric-based assays, leading to artificially high signals.[1][8]

  • Metal Chelation: Compounds with metal-chelating properties can inactivate metalloenzymes or disrupt cellular processes that depend on metal ions.[1][3]

  • Membrane Disruption: Surfactant-like natural products, such as saponins and fatty acids, can disrupt cell membranes, leading to non-specific cytotoxicity in cell-based assays.[1][3]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to be frequent hitters in various assays due to non-specific interactions.[1][3][9] Natural products containing these PAINS motifs are a common source of misleading results.[9][10]

Q2: My natural product extract shows activity in multiple, unrelated assays. What could be the reason?

A2: This phenomenon, often referred to as "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference.[1][4] The underlying cause is likely one of the non-specific mechanisms mentioned in Q1, such as compound aggregation or the presence of a PAINS scaffold.[1][9] Such compounds are sometimes termed Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a wide range of biological activities that are later found to be artifacts.[10]

Q3: How can I proactively design my assay to minimize interference from natural products?

A3: Thoughtful assay design can significantly reduce the impact of interfering compounds.[2] Key strategies include:

  • Inclusion of Detergents: Adding non-ionic detergents like Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[2][11]

  • Addition of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (DTT) can mitigate interference from electrophilic compounds.[5]

  • Use of Control Compounds: Include known aggregators and PAINS in your assay development phase to assess your assay's susceptibility to these types of interference.[2]

  • Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that has a different detection method or principle.[12][13]

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Compound Aggregation

If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.

Troubleshooting Workflow for Compound Aggregation

Aggregation_Workflow start Initial Hit Identified detergent_test Run dose-response curve with and without 0.01% Triton X-100 start->detergent_test analyze_detergent Analyze Results detergent_test->analyze_detergent no_change No significant change in IC50 analyze_detergent->no_change IC50 is stable ic50_shift Significant rightward shift in IC50 analyze_detergent->ic50_shift IC50 increases not_aggregator Aggregation is unlikely the primary mechanism of action. no_change->not_aggregator confirm_aggregator Likely an aggregator. Confirm with other methods. ic50_shift->confirm_aggregator

Caption: Workflow to diagnose aggregation-based assay interference.

This protocol helps determine if the observed activity of a compound is dependent on aggregation.[2]

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound in both conditions. A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.

Result Interpretation
No significant change in IC50 Aggregation is not the primary mechanism of inhibition.
>10-fold increase in IC50 Strong evidence for aggregation-based inhibition.
2-10-fold increase in IC50 Possible aggregation; further investigation is needed.
Issue 2: Suspected Interference from Redox-Active Compounds

Phenolic and quinone-like structures common in natural products can interfere with assays through redox cycling.[1][3] Use the following guide to identify and mitigate this issue.

Logical Flow for Identifying Redox Interference

Redox_Interference start Hit Compound Identified dtt_test Measure IC50 in the presence and absence of 1 mM DTT start->dtt_test analyze_dtt Analyze IC50 Shift dtt_test->analyze_dtt no_shift No significant shift analyze_dtt->no_shift IC50 stable shift Significant IC50 shift analyze_dtt->shift IC50 changes h2o2_test Test for H2O2 generation (e.g., Amplex Red assay) redox_active Compound is likely redox-active or a covalent modifier. h2o2_test->redox_active not_redox Redox activity is unlikely. no_shift->not_redox shift->h2o2_test

Caption: Decision tree for investigating redox-based assay interference.

This protocol assesses the sensitivity of a hit compound to the presence of a reducing agent.[5]

  • Prepare Buffers: Prepare your assay buffer with and without a final concentration of 1-5 mM Dithiothreitol (DTT). Note: Ensure your assay system is compatible with DTT beforehand.[5]

  • Compound Incubation: Pre-incubate your hit compound with the target protein or enzyme in both DTT-containing and DTT-free buffers for 15-30 minutes.

  • Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.

DTT Concentration Observed IC50 Shift Interpretation
1 mM> 5-fold increaseHigh likelihood of thiol reactivity or redox interference.
1 mM2-5-fold increaseModerate likelihood; warrants further investigation.
1 mM< 2-fold increaseLow likelihood of this specific interference mechanism.
Issue 3: General Troubleshooting for Promiscuous Hits

When a natural product extract or compound shows broad, non-specific activity, a systematic approach is needed to identify the mode of interference.

Signaling Pathway of a Promiscuous Inhibitor

Promiscuous_Inhibitor cluster_assay Assay Environment cluster_mechanisms Interference Mechanisms NP Natural Product (Promiscuous Inhibitor) Target Target Protein NP->Target Aggregation/ Covalent Modification Reporter Reporter System (e.g., Fluorophore, Enzyme) NP->Reporter Fluorescence/ Redox Activity Aggregation Aggregation NP->Aggregation Reactivity Chemical Reactivity NP->Reactivity Fluorescence Fluorescence NP->Fluorescence Chelation Chelation NP->Chelation Output Assay Signal (False Positive)

Caption: Potential pathways of non-specific assay interference.

The most reliable way to validate a hit is to test it in an orthogonal assay that is less susceptible to the suspected interference mechanism.

  • Select an Orthogonal Assay: Choose a secondary assay with a different readout technology. For example, if your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay for confirmation.

  • Dose-Response Confirmation: Run a full dose-response curve of the hit compound in the orthogonal assay.

  • Analyze for Consistency: True hits should show consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact.

Primary Assay (e.g., FP) Orthogonal Assay (e.g., SPR) Conclusion
IC50 = 5 µMKD = 6 µMConfirmed Hit
IC50 = 5 µMNo binding detectedLikely a False Positive from the primary assay
IC50 = 5 µMKD = 200 µMPossible weak activity, but primary result may be inflated by interference

By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges of assay interference from complex natural products, leading to more robust and reliable drug discovery outcomes.

References

Technical Support Center: Improving the Stability of Thielavin A for in vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the stability challenges of Thielavin A in in vivo applications.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vivo studies with this compound. Could this be related to its stability?

A1: Yes, inconsistent in vivo efficacy is a common sign of compound instability. This compound is a depside, a class of molecules containing multiple ester bonds. These bonds are susceptible to hydrolysis by esterase enzymes found in plasma and various tissues, which can lead to rapid degradation and variable exposure of the target site to the active compound. Early assessment of this compound's stability in relevant biological fluids is a critical step.

Q2: What are the likely degradation pathways for this compound in a biological system?

A2: Given its chemical structure, the primary degradation routes for this compound in vivo are anticipated to be:

  • Enzymatic Hydrolysis: The ester linkages are prone to cleavage by plasma and tissue esterases.

  • pH-Dependent Hydrolysis: Ester bonds can also undergo hydrolysis in acidic or basic environments, a factor to consider in different physiological compartments.

  • Oxidation: While likely a minor pathway for this particular structure, oxidative degradation should not be completely discounted without experimental confirmation.

Q3: What strategies can be implemented to enhance the in vivo stability of this compound?

A3: A number of approaches can be taken to improve the stability of this compound for in vivo experiments:

  • Advanced Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating this compound within liposomes, micelles, or nanoemulsions can shield it from enzymatic attack in the bloodstream.[1]

    • Polymeric Nanoparticles: Entrapping the compound in polymeric matrices can offer protection against both enzymatic and chemical degradation pathways.[1]

    • Co-administration with Enzyme Inhibitors: The inclusion of non-toxic esterase inhibitors in the formulation can slow the metabolic breakdown of this compound.[1]

  • Medicinal Chemistry Approaches:

    • Prodrug Design: A prodrug strategy can be employed to create a molecule that converts to the active this compound at the intended site of action, thereby improving its pharmacokinetic profile.[1]

    • Analog Synthesis: The synthesis of analogs with more metabolically stable functional groups or with fewer labile ester bonds can inherently increase the compound's stability.[1]

Troubleshooting Guides

Scenario 1: this compound shows rapid degradation in a plasma stability assay.
  • Issue: More than half of the this compound degrades within the first hour of incubation in plasma.

  • Troubleshooting Steps:

    • Validate Assay Conditions: First, confirm the integrity of your assay, ensuring the use of fresh plasma and correct maintenance of incubation temperature and pH.

    • Inhibit Esterase Activity: To confirm the role of esterases, repeat the assay with a broad-spectrum esterase inhibitor. A marked reduction in degradation will point to enzymatic hydrolysis as the main issue.

    • Investigate Formulation Solutions:

      • Assess Formulated Compound: Prepare a lipid-based or polymeric nanoparticle formulation of this compound and evaluate its stability in plasma.

      • Comparative Analysis: If possible, compare different formulation technologies to identify the most effective one for protecting this compound.

Scenario 2: this compound demonstrates low oral bioavailability in animal studies.
  • Issue: Plasma concentrations of this compound are unexpectedly low after oral administration.

  • Troubleshooting Steps:

    • Evaluate GI Stability: Conduct in vitro stability tests using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to see if the compound is degrading in the gastrointestinal tract.

    • Address Solubility: Poor solubility can hinder absorption. Assess the solubility of this compound and explore formulations that can enhance it, such as amorphous solid dispersions or cyclodextrin complexes.[2]

    • Assess Permeability: Use an in vitro model, such as the Caco-2 permeability assay, to investigate if poor membrane permeability is a contributing factor.

    • Optimize for Oral Delivery: Consider developing enteric-coated formulations to shield this compound from stomach acid or mucoadhesive formulations to prolong its contact time with the intestinal wall.

Data Presentation

Table 1: Illustrative Plasma Stability of this compound in Various Formulations

Formulation Type% this compound Remaining at 1 hour% this compound Remaining at 4 hours
Unformulated this compound (in DMSO)42%11%
This compound in Liposomal Formulation88%65%
This compound in PLGA Nanoparticles94%78%
This compound with an Esterase Inhibitor96%90%

Disclaimer: This table presents hypothetical data to demonstrate the potential impact of formulation on stability. Actual experimental results will vary.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Required Materials: Stock solution of this compound, fresh plasma from the relevant species, an optional esterase inhibitor, a quenching solution (e.g., acetonitrile containing an internal standard), and an HPLC or LC-MS/MS system.

  • Methodology:

    • Bring the plasma to a temperature of 37°C.

    • Introduce this compound to the plasma to achieve a final concentration of 1 µM.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-compound mixture.

    • Stop the reaction immediately by adding the aliquot to three volumes of an ice-cold quenching solution.

    • Mix by vortexing and then centrifuge to precipitate the proteins.

    • Analyze the resulting supernatant using HPLC or LC-MS/MS to quantify the remaining this compound.

  • Data Interpretation: Plot the percentage of this compound remaining against time to determine the half-life (t½).

Visualizations

ThielavinA_Degradation_Pathways ThielavinA This compound (Active) Degradation_Products Degradation Products (Inactive) ThielavinA->Degradation_Products Ester Bond Hydrolysis Esterase_Enzymes Plasma & Tissue Esterases Esterase_Enzymes->ThielavinA Catalyzes pH_Conditions Acidic or Basic pH pH_Conditions->ThielavinA Promotes

Caption: Key degradation pathways for this compound in vivo.

Stability_Enhancement_Workflow cluster_in_vitro_assessment In Vitro Stability Assessment cluster_development Formulation & Synthesis cluster_in_vivo_testing In Vivo Evaluation Plasma_Assay Plasma Stability Assay Liposome_Formulation Liposomal Formulation Plasma_Assay->Liposome_Formulation Analog_Synthesis Analog Synthesis Plasma_Assay->Analog_Synthesis GI_Fluid_Assay SGF/SIF Stability Assay Nanoparticle_Formulation Nanoparticle Formulation GI_Fluid_Assay->Nanoparticle_Formulation Pharmacokinetic_Study Pharmacokinetic Analysis Liposome_Formulation->Pharmacokinetic_Study Nanoparticle_Formulation->Pharmacokinetic_Study Analog_Synthesis->Pharmacokinetic_Study Efficacy_Testing Efficacy Studies Pharmacokinetic_Study->Efficacy_Testing

Caption: A workflow for enhancing the in vivo stability of this compound.

Troubleshooting_Decision_Flow Start_Node Inconsistent In Vivo Results Assess_Stability Conduct Plasma Stability Assay Start_Node->Assess_Stability Is_Stable Is it Stable? Assess_Stability->Is_Stable Is_Unstable Unstable Is_Stable->Is_Unstable No Investigate_Other Explore Other Factors (e.g., PK/PD, Target Engagement) Is_Stable->Investigate_Other Yes Develop_Formulation Create a Stabilizing Formulation (e.g., Liposomes, Nanoparticles) Is_Unstable->Develop_Formulation Re_Evaluate_InVivo Re-evaluate In Vivo Develop_Formulation->Re_Evaluate_InVivo Investigate_Other->Re_Evaluate_InVivo

Caption: A decision tree for troubleshooting this compound instability.

References

Validation & Comparative

Thielavin A vs. Thielavin B: A Comparative Analysis of Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of Thielavin A and Thielavin B, two structurally related fungal metabolites. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry by offering a concise overview of their biological effects, supported by available experimental data.

Comparative Inhibitory Activity

This compound and Thielavin B exhibit potent inhibitory effects on key enzymes involved in the inflammatory response, as well as cytotoxic activity against various cancer cell lines. While structurally similar, they display notable differences in their inhibitory potency and selectivity.

Target/AssayThis compound (IC50)Thielavin B (IC50)Source
Prostaglandin Biosynthesis
Conversion of ¹⁴C-arachidonic acid to PGF₂α + PGE₂ (ram seminal vesicle microsomes)12 µM9 µM[1]
Thromboxane A₂ Synthesis
Thromboxane A₂ synthesis from PGH₂ (bovine platelet microsomes)150 µM350 µM[1]
Cytotoxic Activity
MDA-MB-231 (human breast cancer)24.1 µM8.9 µM[2]
OVCAR3 (human ovarian cancer)10.6 µM4.5 µM[2]
MDA-MB-435 (human melanoma)12.4 µM7.8 µM[2]

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound and Thielavin B exert their anti-inflammatory effects by targeting the prostaglandin biosynthesis pathway, which is a critical component of the arachidonic acid cascade. This compound specifically curtails the conversion of arachidonic acid into prostaglandin H2 (PGH2), a pivotal precursor for various prostaglandins and thromboxanes.[1] In contrast, Thielavin B demonstrates a more pronounced inhibitory effect on the downstream synthesis of prostaglandin E2 (PGE2) from PGH2.[1]

Arachidonic_Acid_Cascade_Inhibition Inhibition of Prostaglandin Biosynthesis by Thielavins Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Other_Prostaglandins Other Prostaglandins (e.g., PGD2, PGF2α) PGH2->Other_Prostaglandins PGE_Synthase PGE Synthase PGH2->PGE_Synthase Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase PGE2 Prostaglandin E2 (PGE2) TXA2 Thromboxane A2 (TXA2) Thielavin_A This compound Thielavin_A->COX Inhibits conversion to PGH2 Thielavin_B Thielavin B Thielavin_B->PGE_Synthase Inhibits synthesis of PGE2 COX->PGG2 O₂ PGE_Synthase->PGE2 Thromboxane_Synthase->TXA2 Cytotoxicity_Assay_Workflow General Workflow for IC50 Determination in Cytotoxicity Assays Start Start: Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of Thielavins Incubate_Overnight->Prepare_Compounds Treat_Cells Treat Cells with Compounds Incubate_Overnight->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

A Comparative Analysis of Thielavin A and Other Prostaglandin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Thielavin A with other established prostaglandin synthesis inhibitors. The following sections present quantitative data on inhibitory activities, comprehensive experimental protocols for cyclooxygenase (COX) inhibition assays, and a visualization of the prostaglandin synthesis pathway to contextualize the points of enzymatic inhibition.

Introduction to Prostaglandin Synthesis and Inhibition

Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses.[1]

Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[1] These drugs vary in their selectivity for COX-1 and COX-2, which influences their efficacy and side-effect profiles. This compound, a natural product isolated from the fungus Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[3] This guide compares its activity to that of well-known NSAIDs.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and other selected prostaglandin synthesis inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.

InhibitorTarget Enzyme(s)IC50 (µM)Selectivity (COX-1/COX-2)
This compound Prostaglandin Synthesis (Overall)12[3]Not Reported
Indomethacin COX-10.009[4]0.029[4]
COX-20.31[4]
Ibuprofen COX-112[4]0.15[4]
COX-280[4]
Celecoxib COX-182[4]12[4]
COX-26.8[4]
Diclofenac COX-10.076[4]2.9[4]
COX-20.026[4]
Meloxicam COX-137[4]6.1[4]
COX-26.1[4]

Note: The IC50 value for this compound represents the inhibition of the overall conversion of arachidonic acid to prostaglandins F2α and E2 in ram seminal vesicle microsomes.[3] Specific IC50 values for COX-1 and COX-2 inhibition by this compound are not available in the reviewed literature, precluding a direct assessment of its isoform selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of prostaglandin synthesis inhibitors.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test inhibitor compound (e.g., this compound, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Enzyme Preparation: The COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: The test inhibitor is pre-incubated with the enzyme and heme in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C to allow for potential time-dependent inhibition.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by adding a stannous chloride solution.

  • PGE2 Measurement: The concentration of PGE2 produced in each reaction is quantified using a competitive ELISA kit. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 present.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Measurement in Cell Culture

This protocol describes the measurement of PGE2 production in a cell-based assay, which provides insights into the inhibitor's activity in a more physiological context.

Materials:

  • Cell line (e.g., human articular chondrocytes, macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression

  • Test inhibitor compound

  • PGE2 ELISA kit

Procedure:

  • Cell Culture and Stimulation: Cells are cultured to a suitable confluency. To assess COX-2 inhibition, cells are typically stimulated with an inflammatory agent like LPS or IL-1β to induce COX-2 expression. For COX-1 activity, unstimulated cells are used.

  • Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor for a specific duration.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The inhibition of PGE2 production is calculated relative to the vehicle-treated control, and IC50 values are determined as described in the in vitro assay.

Signaling Pathway and Inhibition Points

The following diagram illustrates the prostaglandin synthesis pathway and highlights the key enzymes that are targeted by inhibitors like this compound and other NSAIDs.

Prostaglandin_Synthesis_Pathway cluster_cox Cyclooxygenase Activity Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Thromboxanes PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thielavin_A This compound Thielavin_A->PGG2 Inhibits conversion of Arachidonic Acid to PGH2 NSAIDs NSAIDs (e.g., Indomethacin, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Coxibs (e.g., Celecoxib) Coxibs->COX2

References

Scant Evidence for In Vivo Efficacy of Thielavin A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in its in vitro bioactivity, a comprehensive review of published literature reveals a significant lack of evidence for the in vivo efficacy of Thielavin A in animal models. To date, no studies have demonstrated positive therapeutic outcomes in animals for any condition. The only peer-reviewed in vivo study identified reported a lack of anti-inflammatory effect in a standard rat model.

This comparison guide aims to objectively present the available experimental data on this compound's in vivo performance. However, due to the limited and negative findings, a direct comparison with alternative treatments is not feasible. Instead, this guide will detail the existing in vitro and in vivo data for this compound and its closely related compound, Thielavin B, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

In Vitro Activity: Inhibition of Prostaglandin Biosynthesis

This compound, a depside isolated from the fungus Thielavia terricola, has been shown to be a potent inhibitor of prostaglandin biosynthesis in vitro.[1] Prostaglandins are key mediators of inflammation, pain, and fever. Specifically, this compound was found to inhibit the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial step in the prostaglandin synthesis pathway.[1]

In Vivo Anti-inflammatory Studies: A Lack of Detectable Effect

A singular study investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. In this study, this compound was administered both intravenously and orally. The results indicated that this compound did not produce any detectable anti-inflammatory activity at the doses tested.[1]

In contrast, Thielavin B, a related compound isolated from the same fungus, demonstrated significant anti-inflammatory effects when administered intravenously in the same animal model.[1] This suggests that subtle structural differences between the two molecules may dramatically impact their in vivo activity.

Comparative Summary of this compound and Thielavin B

CompoundIn Vitro Activity (Prostaglandin Synthesis Inhibition)In Vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema)
This compound Potent inhibitor of the conversion of arachidonic acid to PGH2[1]Not detectable (intravenous or oral administration)[1]
Thielavin B Inhibitor of prostaglandin synthesis[1]Significant effect (intravenous administration)[1]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

The following is a description of the experimental protocol used to assess the in vivo anti-inflammatory activity of this compound and B.

Animal Model: Male Wistar rats.

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.

Drug Administration:

  • This compound and Thielavin B: Administered either intravenously (i.v.) or orally (p.o.) at various doses prior to carrageenan injection.

  • Control Group: Receives the vehicle used to dissolve the test compounds.

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) is typically used as a positive control to validate the experimental model.

Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G Inhibitory Action of this compound on Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Thielavin_A This compound Thielavin_A->PGH2 Inhibits conversion

Caption: Proposed mechanism of this compound's in vitro action.

G Workflow for In Vivo Anti-Inflammatory Assay cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Acclimatization Acclimatize Male Wistar Rats Drug_Preparation Prepare this compound/B Solutions & Controls Animal_Acclimatization->Drug_Preparation Drug_Administration Administer this compound/B or Controls (i.v. or p.o.) Drug_Preparation->Drug_Administration Carrageenan_Injection Inject Carrageenan into Rat Paw Drug_Administration->Carrageenan_Injection Measure_Edema Measure Paw Volume at Timed Intervals Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition Statistical_Analysis Perform Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Experimental workflow of the carrageenan-induced paw edema model.

Conclusion

Based on the currently available scientific literature, this compound does not exhibit in vivo efficacy as an anti-inflammatory agent in the single reported animal study. While its in vitro activity against prostaglandin synthesis is noteworthy, this does not translate to a therapeutic effect in the tested animal model. The contrasting positive in vivo results for the related compound, Thielavin B, highlight the importance of further structure-activity relationship studies. For researchers and drug development professionals, the current body of evidence does not support the advancement of this compound as a candidate for in vivo studies without significant chemical modification and further preclinical evaluation. Future research could explore the reasons for this lack of in vivo activity, such as pharmacokinetic properties or metabolic instability.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.